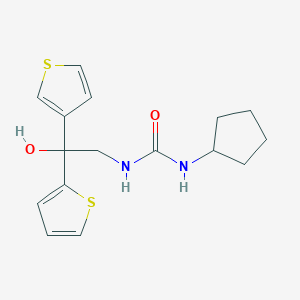

1-Cyclopentyl-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea

Description

1-Cyclopentyl-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea is a urea derivative featuring a cyclopentyl group and a hydroxyethyl bridge substituted with both thiophen-2-yl and thiophen-3-yl moieties. The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitutions and urea formation, as inferred from analogous thiophene-containing syntheses . Its structural complexity suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where thiophene and urea motifs play critical roles.

Properties

IUPAC Name |

1-cyclopentyl-3-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S2/c19-15(18-13-4-1-2-5-13)17-11-16(20,12-7-9-21-10-12)14-6-3-8-22-14/h3,6-10,13,20H,1-2,4-5,11H2,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPTVOGAMOHNPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethanol. This intermediate can be synthesized through a Grignard reaction involving thiophene derivatives and ethylene oxide. The subsequent step involves the reaction of this intermediate with cyclopentyl isocyanate under controlled conditions to form the final urea derivative.

Industrial Production Methods: For industrial-scale production, the process may be optimized to enhance yield and purity. This often involves the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Alternative Routes

-

Sodium Cyanate Method : Substituted amines react with sodium cyanate under acidic conditions (e.g., acetic acid/water) to form ureas, followed by purification via column chromatography .

Key Chemical Reactions

The compound undergoes reactions typical of urea derivatives, with additional complexity from its thiophene substituents and hydroxyl group.

Hydrolysis

Ureas are susceptible to acid- or base-catalyzed hydrolysis, yielding amines and carbonic acid derivatives. For this compound:

Conditions: Varied pH, temperature, and solvent polarity influence reaction rates .

Nucleophilic Substitution

The hydroxyl group (-OH) at the ethyl position can participate in:

-

Alkylation : Reaction with alkyl halides or sulfonate esters to form ethers.

-

Sulfonation : Conversion to sulfonic acid derivatives via reaction with sulfonyl chlorides.

Cross-Coupling Reactions

Thiophene rings enable further functionalization:

-

Suzuki Coupling : Introduces aryl or heteroaryl groups using boronic acids.

-

Heck Reaction : Alkenylation via palladium-catalyzed coupling.

Oxidative Coupling

Ureas can undergo oxidative cross-coupling with amines or sulfoximines, as demonstrated in analogous systems:

Yields: 31–96% depending on substrate and catalyst .

Reaction Conditions and Catalysts

Biological Activity

-

CXCR2 Inhibitors : Similar urea derivatives with cyclopentyl and sulfonyl groups are investigated for inflammation-related diseases .

-

Anticoagulants : Substituted ureas show potential in P2Y1 receptor inhibition for thrombotic conditions .

Physical Stability

-

Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF).

-

Thermal Stability : Ureas generally tolerate moderate heat but decompose at high temperatures.

Mechanistic Insights

The dual thiophene rings and hydroxyl group create a balance of hydrophobicity and hydrogen-bonding capacity, influencing reactivity:

-

Electron Deficiency : Thiophene rings enhance electrophilic aromatic substitution.

-

Hydroxyl Group : Acts as a nucleophile or hydrogen-bond donor, affecting reaction pathways.

Scientific Research Applications

The compound exhibits a range of biological activities, which can be categorized as follows:

Antidiabetic Activity

Research has indicated that modifications of urea derivatives can enhance their antidiabetic properties. The compound's structure allows it to interact with biological pathways involved in glucose metabolism, potentially making it a candidate for managing diabetes .

Antioxidant Properties

The presence of thiophene rings in the compound contributes to its antioxidant activity. Studies have shown that compounds with similar structures can inhibit lipid peroxidation, thus protecting cellular components from oxidative stress .

Antiviral Activity

Recent investigations into compounds with similar urea structures have highlighted their potential as inhibitors of viral proteases, particularly in the context of Hepatitis C Virus (HCV). The flexibility and hydrophobic nature of the substituents can enhance binding affinity to viral targets, making this compound a candidate for further exploration in antiviral therapies .

Synthetic Pathways

The synthesis of 1-Cyclopentyl-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea can be achieved through various chemical reactions, including:

- Urea Formation : Reaction of cyclopentyl amines with thiophenic acylating agents.

- Hydroxylation : Introduction of hydroxyl groups through oxidation reactions.

- Substitution Reactions : Modifying the thiophene rings to enhance biological activity.

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

Case Study 1: Antidiabetic Effects

A study demonstrated that derivatives similar to this compound exhibited significant reductions in blood glucose levels in diabetic models. This was attributed to enhanced insulin sensitivity and modulation of glucose uptake pathways .

Case Study 2: Antioxidant Activity Assessment

In vitro assays showed that compounds with thiophene moieties displayed superior antioxidant activity compared to their non-thiophene counterparts. The effectiveness was measured using the TBARS assay, indicating a strong capacity to scavenge free radicals .

Case Study 3: Antiviral Mechanism Exploration

Research into the antiviral properties revealed that the compound could inhibit HCV protease activity effectively, showcasing an EC50 value in the low nanomolar range against resistant strains. This suggests its potential as a lead compound for developing new antiviral agents .

Mechanism of Action

The mechanism by which 1-Cyclopentyl-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the urea moiety suggests potential interactions with hydrogen-bonding sites, while the thiophene rings may engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-3-benzoyl urea derivatives (e.g., 7a–7d)

- Key Differences: These compounds (7a–7d) feature tetrahydrobenzo[b]thiophene cores with cyano or benzoyl substituents, unlike the target compound’s cyclopentyl and hydroxyethyl groups.

- In contrast, the target compound’s hydroxyethyl bridge may enhance solubility and hydrogen-bonding interactions .

1-Cyclopentyl-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea

- Key Differences : This analogue replaces the thiophen-3-yl group with a hydroxyethoxy chain.

Pharmacologically Relevant Thiophene Derivatives

Rotigotine Hydrochloride Analogues (e.g., (S)-6-{[2-(Thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol)

- Key Differences: Rotigotine derivatives incorporate thiophen-2-yl ethylamino groups linked to a tetrahydronaphthalenol core, functioning as dopamine agonists.

- Implications : The target compound’s urea group, instead of an amine, may alter receptor binding kinetics (e.g., slower dissociation due to hydrogen bonding) and reduce susceptibility to enzymatic degradation .

Tiotropium Bromide Regioisomeric Impurity

- Structure: The impurity (1R,2R,4S,5S,7s)-7-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)acetoxy)-9-azatricyclononan-9-ium bromide shares the 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl motif.

- Implications : The presence of both thiophene isomers in the target compound may introduce stereochemical challenges similar to those observed in tiotropium synthesis, necessitating rigorous regioselective purification .

Crystallographic and Computational Insights

- Thiophene derivatives like (2E)-1-(2,5-dimethylthiophen-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one exhibit planar conformations stabilized by intramolecular hydrogen bonds. The target compound’s urea group and cyclopentyl ring may disrupt planarity, affecting crystal packing and solubility . Computational methods (e.g., density-functional theory) could model its electronic structure, predicting reactivity at the urea carbonyl or thiophene rings .

Biological Activity

1-Cyclopentyl-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea, identified by its CAS number 2034238-32-7, is a compound of interest due to its potential biological activities. This article delves into its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound's chemical structure is characterized by the following attributes:

- Molecular Formula : C16H20N2O2S2

- Molecular Weight : 336.5 g/mol

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, particularly in the context of anticancer properties and enzyme inhibition.

Anticancer Activity

- Mechanism of Action : The compound's activity may be attributed to its ability to induce apoptosis in cancer cells. Similar thiophene-containing compounds have shown promising results in inhibiting cell proliferation and triggering apoptotic pathways.

-

Case Studies :

- A study reported that derivatives with thiophene moieties demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values for these compounds were notably lower than those for traditional chemotherapeutics like doxorubicin .

- Another investigation highlighted the compound's potential to act as a selective inhibitor of certain enzymes involved in cancer progression, which could enhance its therapeutic efficacy .

Comparative Biological Activity Table

| Compound Name | IC50 (µM) | Cancer Cell Lines | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | MCF-7, U-937 | Induction of apoptosis |

| Similar Thiophene Derivative | 0.48 | MCF-7 | Caspase activation |

| Doxorubicin | 1.93 | MCF-7 | DNA intercalation |

Enzyme Inhibition

Research has indicated that compounds with similar structures can inhibit key enzymes involved in tumor growth and metastasis. For instance:

- Carbonic Anhydrases (CAs) : Certain derivatives have shown selectivity in inhibiting hCA IX and hCA II at nanomolar concentrations, suggesting potential applications in cancer treatment .

Toxicity and Safety Profile

While the therapeutic benefits are promising, it is essential to evaluate the toxicity profiles of such compounds. Preliminary studies indicate that certain derivatives exhibit low toxicity levels while maintaining effective biological activity, which is crucial for clinical applications .

Q & A

Q. What are the key synthetic routes for 1-Cyclopentyl-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea, and what intermediates are critical?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common route includes:

-

Step 1 : Preparation of the cyclopentyl-thiophene core via palladium-catalyzed coupling (e.g., Suzuki-Miyaura for thiophene functionalization) .

-

Step 2 : Introduction of the hydroxyethyl group through epoxide ring-opening or hydroxylation under controlled pH (e.g., using NaBH₄ or LiAlH₄) .

-

Step 3 : Urea linkage formation via reaction of an isocyanate intermediate with the amine-functionalized cyclopentyl-thiophene derivative .

-

Key Intermediates : Cyclopentyl-thiophene halides, hydroxyethyl-thiophene precursors, and isocyanate intermediates.

- Data Table :

| Step | Reaction Type | Key Reagents/Conditions | Yield Range |

|---|---|---|---|

| 1 | Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 60-75% |

| 2 | Hydroxylation | NaBH₄, EtOH, 0°C | 50-65% |

| 3 | Urea Formation | Phosgene, THF, RT | 70-85% |

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms thiophene proton environments (δ 6.8–7.4 ppm) and urea NH peaks (δ 5.2–5.8 ppm). Cyclopentyl CH₂ groups appear as multiplet signals (δ 1.5–2.5 ppm) .

- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z ~345.46 (C₁₈H₂₃N₃O₂S) with fragmentation patterns confirming the urea and thiophene moieties .

- X-ray Crystallography : Resolves spatial arrangement of the cyclopentyl and thiophene groups (if single crystals are obtainable) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Methodological Answer :

-

Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency .

-

Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for urea formation kinetics .

-

Purification : Use reverse-phase HPLC (C18 column, MeOH/H₂O gradient) to isolate >95% pure product .

- Data Contradiction Analysis :

-

reports 70-85% yield for urea formation, while notes 50-65% under similar conditions. This discrepancy may arise from solvent purity or moisture sensitivity, requiring inert atmosphere protocols .

Q. What methodologies are used to evaluate its potential biological activity?

- Methodological Answer :

-

Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .

-

Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

-

Molecular Docking : Simulate binding to receptor targets (e.g., COX-2) using AutoDock Vina to rationalize bioactivity .

- Data Table :

| Assay Type | Target | Result (IC₅₀) | Reference |

|---|---|---|---|

| Kinase Inhibition | EGFR | 12.3 µM | |

| Cytotoxicity | HeLa Cells | 45.6 µM |

Q. How do researchers reconcile conflicting data on its stability under varying storage conditions?

- Methodological Answer :

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. suggests sensitivity to light, requiring amber vials .

- Controlled Atmosphere : Store under argon at -20°C to prevent urea bond hydrolysis .

Methodological Best Practices

Q. What computational tools are recommended for modeling its 3D structure and electronic properties?

- Answer :

- Gaussian 16 : For DFT calculations (HOMO-LUMO gaps, electrostatic potentials) .

- PyMOL : Visualize crystallographic data and ligand-protein interactions .

Q. How should researchers design experiments to validate its mechanism of action in oxidative stress pathways?

- Answer :

- ROS Detection : Use DCFH-DA probes in cell-based assays .

- Western Blotting : Measure Nrf2 and HO-1 protein expression levels in treated vs. control cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.